REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:4][CH2:3]1>CCOC(C)=O.CO>[CH3:20][O:19][C:12]1[CH:11]=[C:10]([CH2:9][CH2:8][N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:15]=[CH:14][C:13]=1[NH2:16] |f:1.2|
|
Name
|
1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCC1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Name
|
Platinum(sulfided) carbon
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
EtOAc MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Type
|
CUSTOM
|
Details
|
The solution stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any oxygen
|
Type
|
CUSTOM
|
Details
|
The next morning the vessel was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any H2
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC(=C1)CCN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.84 mmol | |
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |